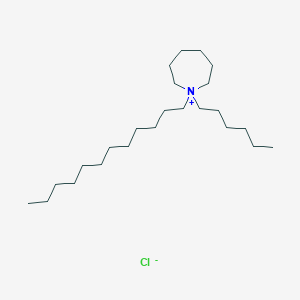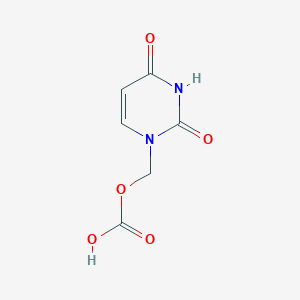
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate is a heterocyclic compound that contains both pyrimidine and carbonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate can be achieved through a multi-step process. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate can then be reacted with carbon disulfide in the presence of potassium hydroxide to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with hydrazine hydrate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and the use of task-specific ionic liquids as catalysts have also been explored to improve the efficiency and environmental sustainability of the synthesis .
化学反応の分析
Types of Reactions
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar structural features and biological activities.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: Another heterocyclic compound with potential pharmacological properties.
Uniqueness
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to interact with both enzymes and nucleic acids makes it a versatile compound for various scientific research applications .
特性
CAS番号 |
106207-00-5 |
|---|---|
分子式 |
C6H6N2O5 |
分子量 |
186.12 g/mol |
IUPAC名 |
(2,4-dioxopyrimidin-1-yl)methyl hydrogen carbonate |
InChI |
InChI=1S/C6H6N2O5/c9-4-1-2-8(5(10)7-4)3-13-6(11)12/h1-2H,3H2,(H,11,12)(H,7,9,10) |
InChIキー |
UEHYWGOGEOIRCO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)COC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
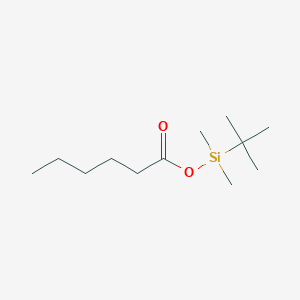
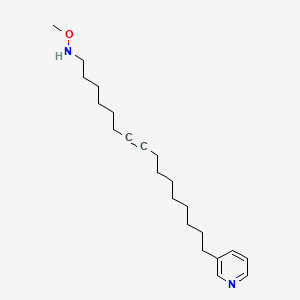

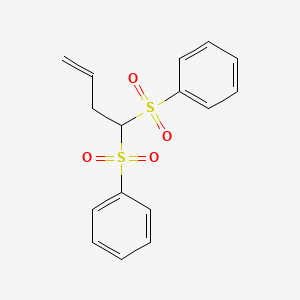

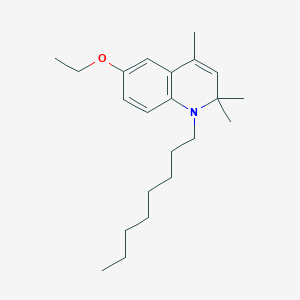
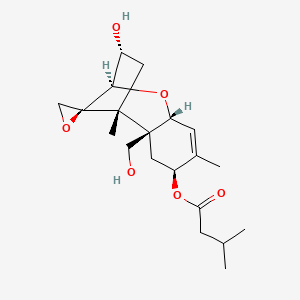
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
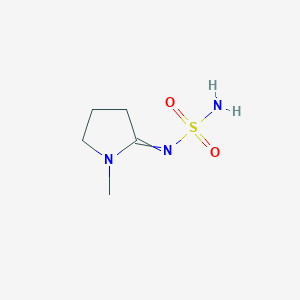

![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
